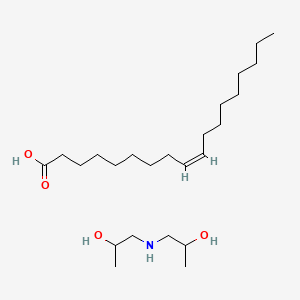

Oleic acid, diisopropanolamine salt

Description

Contextualization within Fatty Acid Amine Salts and Ionic Liquids

Oleic acid, diisopropanolamine (B56660) salt is a chemical entity formed from the neutralization reaction between oleic acid, a monounsaturated omega-9 fatty acid, and diisopropanolamine, a secondary amino compound. nih.gov This compound belongs to the class of fatty acid amine salts, which are products of reacting fatty acids with organic amines. google.comaade.org A significant characteristic of these salts is their classification as protic ionic liquids (PILs). Ionic liquids (ILs) are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and designable structures, make them a subject of intense research. researchgate.netnih.gov

Fatty acid amine salts, including the diisopropanolamine salt of oleic acid, are formed through proton transfer from the carboxylic acid group of the fatty acid to the nitrogen atom of the amine. researchgate.netcore.ac.uk This creates a cation (diisopropanolammonium) and an anion (oleate). The properties of these salts can be tuned by altering the structure of either the fatty acid or the amine component. researchgate.netresearchgate.net An equimolar mixture of the aliphatic acid and amine results in an ionic liquid that can coexist with unreacted acid and amine, which can influence its properties. nih.govresearchgate.net

Significance in Chemical and Material Science Research

The unique properties of oleic acid, diisopropanolamine salt have garnered significant interest in various fields of chemical and material science research. Its amphiphilic nature, arising from the long hydrocarbon tail of the oleate (B1233923) and the polar head of the diisopropanolammonium ion, allows it to function as a surfactant and emulsifier. nih.govchemicalbook.com This makes it valuable in formulations requiring the stabilization of emulsions, such as in drilling fluids and personal care products. aade.orgchemicalbook.com

Furthermore, its classification as an ionic liquid has opened avenues for its use as a non-aqueous solvent and a medium for chemical reactions. google.comgoogleapis.com In material science, it is investigated for its role as a corrosion inhibitor and as a lubricant additive. google.comwhiterose.ac.uk Research has also focused on its potential in transdermal drug delivery systems, where it can act as a permeation enhancer, facilitating the transport of active pharmaceutical ingredients through the skin. google.comnih.govresearchgate.net

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound systems is typically multifaceted, aiming to elucidate its fundamental properties and explore its potential applications. Key objectives of research include:

Synthesis and Characterization: Developing efficient synthesis routes and characterizing the molecular structure and purity of the resulting salt using spectroscopic techniques. researchgate.netscielo.org.mx

Physicochemical Properties: Determining fundamental properties such as thermal stability, phase behavior, and surface activity to understand its behavior under various conditions. nih.govresearchgate.net

Rheological Studies: Investigating how the salt influences the flow properties (rheology) of formulations, which is crucial for applications like lubricants and drilling fluids. nouryon.comgoogle.com

Tribological Performance: Evaluating its effectiveness in reducing friction and wear when used as a lubricant or an additive in lubricant formulations. whiterose.ac.ukresearchgate.netsemanticscholar.org

Mechanism of Action: Understanding the molecular mechanisms behind its function in specific applications, such as how it enhances skin permeation or inhibits corrosion. nih.govresearchgate.net

Structure

2D Structure

Properties

CAS No. |

38618-12-1 |

|---|---|

Molecular Formula |

C18H34O2.C6H15NO2 C24H49NO4 |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |

InChI Key |

QZNJFNVUPYDXHR-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Routes to Oleic Acid-Amine Adducts and Salts

The formation of oleic acid, diisopropanolamine (B56660) salt and related compounds can be achieved through several key chemical reactions, primarily involving direct neutralization or the formation of covalent bonds through esterification and amidation.

Neutralization Reactions with Diisopropanolamine and Related Alkanolamines

The most direct route to forming oleic acid, diisopropanolamine salt is through a simple acid-base neutralization reaction. vulcanchem.com In this process, the acidic carboxylic acid group (-COOH) of oleic acid donates a proton to the basic secondary amine group (-NH) of diisopropanolamine. This transfer of a proton results in the formation of an ionic bond, creating the oleate (B1233923) anion and the diisopropanolammonium cation.

This reaction is typically carried out by mixing the two reactants, often in a solvent or neat. The formation of amine soaps, such as those from oleic acid and various alkanolamines, is a well-established process. scispace.com Similar neutralization reactions have been documented for other fatty acids and amines, such as the reaction between biocompatible aliphatic carboxylic acids (like octanoic acid) and aliphatic amines (including diisopropanolamine) to form ionic liquids. researchgate.net The reaction between oleic acid and diethylenetriamine, for example, has been shown to produce salts at moderate temperatures of 55-60°C. researchgate.net

Esterification and Amidation Pathways

Beyond simple salt formation, oleic acid can react with diisopropanolamine to form covalent amide or ester linkages. Diisopropanolamine possesses both a secondary amine and two secondary hydroxyl groups, presenting two potential pathways for reaction with a carboxylic acid.

Amidation: The reaction between the carboxylic acid group of oleic acid and the secondary amine of diisopropanolamine forms an N,N-bis(2-hydroxypropyl)oleamide.

Esterification: The reaction between the carboxylic acid group of oleic acid and one or both of the hydroxyl groups of diisopropanolamine forms the corresponding mono- or di-ester.

Generally, amidation is kinetically favored over esterification when reacting a carboxylic acid with an amino alcohol under neutral or basic conditions. researchgate.net The amine group is a stronger nucleophile than the hydroxyl group, leading to a faster reaction rate for N-acylation compared to O-acylation. researchgate.netlp.edu.ua However, reaction conditions can influence the outcome. For instance, in an acidic medium, the amine group can be protonated, which deactivates it towards nucleophilic attack and can favor esterification. researchgate.net The synthesis of amides from oleic acid can also be achieved by first converting the oleic acid to a more reactive intermediate, such as an acid chloride, and then reacting it with the amine. chemsociety.org.ng

Catalytic Approaches in Salt Formation and Related Reactions

While neutralization to form the salt typically does not require a catalyst, the formation of amide and ester derivatives can be significantly enhanced by catalysis. Various catalysts have been explored for reactions involving oleic acid and related compounds.

For esterification and amidation reactions of oleic acid with ethanolamines, H-form cation-exchange resins like KU-2-8 have been used effectively. lp.edu.ua Aprotic catalysts, particularly metal salts, are also known to be very active in esterification processes. lp.edu.ua In some cases, specialized catalysts are employed to drive the reaction towards a specific product. For example, a patent describes the use of a crown ether (18-crown-6) as a phase transfer catalyst for the reaction between n-octanoic acid and diisopropanolamine to form the corresponding amide. google.com

For the deoxygenation of oleic acid, which involves different chemical transformations, catalysts such as alumina, titania, calcium oxide (CaO), and magnesium oxide (MgO) have been investigated. mdpi.com These catalysts can promote reactions like decarboxylation and decarbonylation, with their effectiveness and the resulting product distribution being dependent on their acidic or basic properties. mdpi.com For instance, basic catalysts can enhance the production of anhydrides from the dehydration of acids and the neutralization of the acid to form a salt, which then undergoes decarboxylation. mdpi.com

Precursor Chemistry and Derivatization

The properties and synthesis of the final salt are fundamentally dependent on the characteristics and reactivity of its precursors, oleic acid and diisopropanolamine.

Oleic Acid Sources and Modifications

Oleic acid is a monounsaturated omega-9 fatty acid that is one of the most common fatty acids found in nature. chemicalbook.com It is a major component of triglycerides in many animal and vegetable oils. chemicalbook.comresearchgate.net

| Natural Source | Typical Oleic Acid Content (%) |

| Mango Seed Oil | 40-46% |

| Olive Oil | ~70% |

| Grape Seed Oil | 15-20% |

| Pumpkin Seed Oil | 32% |

| Avocado Seed Oil | 17% |

This table presents typical percentage ranges of oleic acid found in various natural oils. ucl.ac.uk

The industrial production of oleic acid often starts with the hydrolysis of these fats and oils. dss.go.th Subsequent purification is crucial to remove other saturated and polyunsaturated fatty acids. Common purification methods include:

Low-Temperature Crystallization: This method separates fatty acids based on their different melting points. Saturated acids like stearic and palmitic acid, which have higher melting points, can be crystallized and removed from the liquid oleic acid at low temperatures. ucl.ac.ukgoogle.com

Urea-Addition Crystallization: This technique is highly effective for separating unsaturated fatty acids from saturated ones. Urea (B33335) forms crystalline inclusion complexes with straight-chain molecules like saturated fatty acids, while the kinked structure of unsaturated oleic acid prevents it from fitting into the urea crystal lattice. This allows for the selective removal of saturated acids. researchgate.netrjptonline.org A two-step urea-addition process followed by cooling crystallization can yield oleic acid with a purity exceeding 99%. researchgate.netrjptonline.org

Diisopropanolamine Reactivity in Salt and Amide Formation

Diisopropanolamine [N,N-bis(2-hydroxypropyl)amine] is a secondary amine containing two secondary hydroxyl groups. This multifunctional structure dictates its reactivity towards carboxylic acids like oleic acid.

The key reactive sites are the lone pair of electrons on the nitrogen atom of the secondary amine and the lone pairs on the oxygen atoms of the two hydroxyl groups.

Amine Reactivity: The nitrogen atom is generally more nucleophilic than the oxygen atoms. In the absence of a catalyst or under neutral to basic conditions, it will preferentially attack the electrophilic carbonyl carbon of oleic acid, leading to the formation of an amide or, in a simple acid-base transfer, the diisopropanolammonium salt. scispace.comresearchgate.netlp.edu.ua

Hydroxyl Reactivity: The hydroxyl groups can act as nucleophiles to form esters. This reaction is typically slower than amidation and is often promoted under acidic conditions where the amine is protonated and thus less reactive. researchgate.netlp.edu.ua

The formation of ionic liquids through the neutralization of diisopropanolamine with various carboxylic acids highlights the amine's basicity and its propensity to form salts. researchgate.net In reactions where both amidation and esterification are possible, such as with oleic acid and ethanolamines, N-acylation (amidation) has been found to be more intensive than O-acylation (esterification). lp.edu.ua

Green Chemistry Principles in Synthesis

The synthesis of this compound, more accurately termed (Z)-N,N-bis(2-hydroxypropyl)octadec-9-enamide, is increasingly approached through the lens of green chemistry. This involves the application of principles that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of renewable feedstocks, alternative energy sources for reaction activation, biocatalysis, and the implementation of solvent-free reaction conditions.

The foundational reaction for producing oleic acid diisopropanolamide is the amidation of oleic acid with diisopropanolamine. This condensation reaction is inherently atom-economical, with water being the only theoretical byproduct. The atom economy, a concept developed to measure the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. acs.orgprimescholars.com For the direct amidation of oleic acid with diisopropanolamine, the atom economy is high, as the majority of the atoms from the reactants are incorporated into the final product.

Renewable Feedstocks:

A significant green aspect of producing oleic acid diisopropanolamide lies in the origin of its precursors. Oleic acid is a naturally abundant fatty acid, readily obtainable from various vegetable oils such as high-oleic sunflower oil, olive oil, and canola oil. kit.edu The use of such renewable, bio-based carbon sources is a fundamental principle of green chemistry, offering a sustainable alternative to petrochemical feedstocks. wur.nl Efforts are also being made to utilize waste products like palm fatty acid distillate (PFAD) as a source of fatty acids for the synthesis of alkanoamides, further enhancing the sustainability of the process. rasayanjournal.co.in

Alternative Energy Sources and Catalysis:

To move away from energy-intensive conventional heating methods and harsh chemical catalysts, green chemistry promotes the use of alternative energy sources and more benign catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of fatty acid alkanolamides. It offers rapid and uniform heating, which can significantly reduce reaction times and improve energy efficiency. rasayanjournal.co.ingoogle.com Studies on the non-catalytic synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine under microwave irradiation have shown high conversion rates (up to 98.89%) in a matter of minutes. rasayanjournal.co.inresearchgate.net This technology can be directly applied to the synthesis of oleic acid diisopropanolamide, offering a faster and potentially more energy-efficient route compared to conventional heating. researchgate.net

Enzymatic Synthesis: Biocatalysis, particularly the use of lipases, presents a highly specific and environmentally friendly alternative to chemical catalysts. Lipases can catalyze the amidation of fatty acids under mild conditions, often with high selectivity, which minimizes the formation of byproducts. biorxiv.org For instance, immobilized Candida antarctica lipase (B570770) (Novozym 435) has been successfully used in the synthesis of oleoyl-diethanolamide, a structurally similar compound. researchgate.netactascientific.com The enzymatic synthesis of fatty acid amides can also be carried out in solvent-free systems, further enhancing its green credentials. researchgate.net Research has demonstrated the efficient synthesis of oleoyl-diethanolamide using a purified lipase from thermotolerant Bacillus subtilis, achieving a high conversion rate of oleic acid. actascientific.com

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. The direct amidation of oleic acid with diisopropanolamine can potentially be carried out without a solvent. researchgate.netrsc.orgresearchgate.net In such a process, one of the reactants, typically the amine, can serve as the reaction medium. This approach simplifies the work-up procedure, reduces waste, and avoids the environmental and health hazards associated with many organic solvents.

The following table summarizes research findings on the green synthesis of related fatty acid alkanolamides, which are indicative of the potential for the green synthesis of oleic acid diisopropanolamide.

| Feedstock/Reactants | Catalyst/Method | Reaction Conditions | Conversion/Yield | Reference |

| Palm Fatty Acid Distillate, Monoethanolamine | Microwave (non-catalytic) | 1:1 molar ratio, 18.5 min, 100% power | 98.89% conversion | rasayanjournal.co.inresearchgate.net |

| Used Cotton Seed Oil, Diethanolamine | 2.5-NaOH/CaO (heterogeneous) | 1:6 oil to amine molar ratio, 45 min, 110°C | 99% conversion | researchgate.net |

| Triglycerides, Diethanolamine | Zinc-doped CaO (heterogeneous) | 30 min, 90°C | Complete conversion | dntb.gov.ua |

| Oleic Acid, Diethanolamine | Immobilized Lipase | 70°C, 24 h | 61.35% conversion (solvent-free) | researchgate.net |

| Oleic Acid, Diethanolamine | Purified Lipase from Bacillus subtilis | 1:10 OA to DEA molar ratio, 18 h, 55°C | 92.64% conversion | actascientific.com |

| Erucic Acid, Urea | Candida antarctica Lipase | 1:4 molar ratio, 48 h, 60°C | 88.74% purity | researchgate.net |

Detailed research into the direct application of these green methodologies to the synthesis of oleic acid diisopropanolamide will further solidify its position as a sustainably produced chemical compound.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in verifying the formation of oleic acid, diisopropanolamine (B56660) salt and elucidating the nature of the ionic interaction between the fatty acid and the alkanolamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oleic acid, diisopropanolamine salt. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, the covalent structure of the constituent ions can be confirmed.

In the ¹H NMR spectrum, characteristic signals for the oleic acid moiety are expected, including a triplet around 0.88 ppm corresponding to the terminal methyl group (CH₃), a broad multiplet between 1.23-1.41 ppm for the methylene (B1212753) groups (CH₂) of the aliphatic chain, and a distinct multiplet around 5.34 ppm for the vinyl protons (-CH=CH-) of the double bond. researchgate.netchemicalbook.com The protons on the carbons adjacent to the carboxylate group would appear further downfield.

For the diisopropanolamine cation, specific signals would confirm its structure. These include signals for the methyl groups on the isopropanol (B130326) arms and the methine protons (CH-OH). The protons attached to the nitrogen and oxygen atoms may show broad signals and their chemical shifts can be sensitive to the solvent and concentration. The formation of the salt is confirmed by shifts in the signals of the protons near the carboxylic acid and amine groups, indicating a change in their chemical environment due to ion pairing. For instance, in related amine-acid salts, the protons on the methylene groups adjacent to the nitrogen atom in the amine show a downfield shift upon salt formation. researchgate.net

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data, showing a signal for the carboxylate carbon (COO⁻) typically in the range of 170-180 ppm. nih.gov The olefinic carbons would resonate around 130 ppm, and the aliphatic carbons of the oleyl chain would appear in the upfield region of the spectrum. nih.gov The carbons of the diisopropanolamine cation would also exhibit characteristic shifts.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Oleyl Chain: Terminal CH₃ | ~ 0.88 | ~ 14 |

| Oleyl Chain: Bulk CH₂ | ~ 1.2-1.4 | ~ 22-32 |

| Oleyl Chain: -CH=CH- | ~ 5.3 | ~ 130 |

| Oleyl Chain: -CH₂COO⁻ | ~ 2.2 | ~ 34 |

| Oleyl Chain: -COO⁻ | - | ~ 175-180 |

| Diisopropanolamine: CH₃ | Variable | Variable |

| Diisopropanolamine: CH-OH | Variable | Variable |

| Diisopropanolamine: CH₂-N⁺H₂ | Variable | Variable |

| Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. |

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the ionic interaction between oleic acid and diisopropanolamine. The analysis focuses on the disappearance of the characteristic bands of the reactants and the appearance of new bands corresponding to the salt. mdpi.com

The FTIR spectrum of oleic acid displays a prominent, broad absorption band for the O-H stretching of the carboxylic acid group around 2500-3300 cm⁻¹ and a sharp, strong peak for the carbonyl (C=O) stretch at approximately 1710 cm⁻¹. ufn.edu.brresearchgate.net The spectrum of diisopropanolamine would show broad N-H and O-H stretching bands in the 3200-3500 cm⁻¹ region and C-N stretching bands.

Upon formation of the this compound, the following spectral changes are indicative of a successful reaction:

The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid.

The appearance of a strong, asymmetric stretching band for the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹ and a weaker, symmetric stretching band around 1400-1450 cm⁻¹.

Changes in the N-H bending vibrations of the amine, indicating the formation of a secondary ammonium (B1175870) ion (R₂N⁺H₂). These bands often appear in the 1600-1500 cm⁻¹ region and can overlap with the carboxylate stretch.

| Vibrational Mode | Oleic Acid (Reactant) Wavenumber (cm⁻¹) | Diisopropanolamine (Reactant) Wavenumber (cm⁻¹) | This compound (Product) Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | - | Absent |

| C=O Stretch (Carboxylic Acid) | ~1710 | - | Absent |

| N-H / O-H Stretch (Amine/Alcohol) | - | ~3200-3500 (broad) | Present, often shifted |

| C-H Stretch (Aliphatic) | ~2850-2925 | ~2870-2970 | ~2850-2960 |

| COO⁻ Asymmetric Stretch | - | - | ~1550-1610 |

| N⁺H₂ Bending | - | - | ~1500-1600 |

| COO⁻ Symmetric Stretch | - | - | ~1400-1450 |

| Note: Wavenumbers are approximate and can be influenced by sample preparation and intermolecular interactions. |

Surface and Colloidal Characterization Methodologies

As an amphiphilic molecule, this compound exhibits significant surface activity. Characterizing these properties is essential for its application as an emulsifier, dispersant, or wetting agent.

The surface activity of this compound is quantified by its ability to lower the surface tension of a liquid and to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Tensiometry: This technique directly measures the surface tension of a solution as a function of surfactant concentration. For an anionic surfactant like this compound, the surface tension of water (or an aqueous buffer) decreases progressively as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional molecules form micelles in the bulk solution, causing the surface tension to plateau. A 1% concentration of this compound has been reported to reduce surface tension to approximately 30 mN/m. vulcanchem.com

Conductometry: This method is suitable for ionic surfactants. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the micelles, although charged, have lower mobility per charge unit compared to the free monomers due to their larger size and counter-ion binding. The CMC is identified as the point of inflection in the conductivity versus concentration plot. For comparison, the CMC of sodium oleate (B1233923), a related salt, is influenced by factors like pH and purity, with reported values around 1 x 10⁻³ mol/L. researchgate.netcore.ac.uk The bulkier diisopropanolammonium counter-ion might lead to a different CMC value compared to the sodium salt due to steric effects and differences in ion hydration.

| Parameter | Technique | Description | Typical Finding for Oleate Salts |

| Surface Tension Reduction | Tensiometry | Measures the decrease in surface tension of a solvent with added surfactant. | Significantly lowers the surface tension of water. vulcanchem.com |

| Critical Micelle Concentration (CMC) | Tensiometry, Conductometry, Light Scattering | The concentration at which surfactant monomers begin to form micelles. | Varies with counter-ion, pH, and temperature; for sodium oleate, ~10⁻³ M. researchgate.netnih.gov |

Zeta potential is a key indicator of the stability of colloidal dispersions, such as emulsions or nanoparticle suspensions, stabilized by this compound. It measures the magnitude of the electrostatic charge at the slipping plane of the dispersed particles or droplets.

In an oil-in-water emulsion, the this compound molecules orient themselves at the oil-water interface, with the hydrophobic oleyl chains penetrating the oil droplet and the hydrophilic diisopropanolamine salt headgroups facing the aqueous phase. The dissociation of the carboxylate and ammonium groups imparts a surface charge to the droplets. A high absolute zeta potential (typically > |30| mV) creates strong electrostatic repulsion between droplets, preventing them from aggregating and coalescing, thus ensuring the long-term stability of the emulsion. mdpi.com

The net charge and therefore the zeta potential of a system stabilized by this compound would be highly dependent on the pH of the continuous phase. At neutral pH, both the carboxylate anion and the protonated amine cation exist, leading to a complex surface charge. In acidic conditions, the carboxylate may become protonated, reducing negative charge, while in alkaline conditions, the ammonium ion may be deprotonated, reducing positive charge. The stability of emulsions stabilized with oleic acid-based surfactants has been directly correlated with zeta potential values, with higher magnitudes leading to more stable systems. mdpi.comnih.gov

| Parameter | Technique | Significance for Colloidal Systems |

| Zeta Potential | Electrophoretic Light Scattering | Indicates the magnitude of electrostatic repulsion between particles. |

| Particle/Droplet Size | Dynamic Light Scattering (DLS) | Monitors changes in size over time to assess physical stability. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the breadth of the particle size distribution. |

Microstructural and Morphological Investigations in Material Science Contexts

The incorporation of this compound into various materials can significantly alter their internal structure and morphology. This is particularly relevant in systems like cementitious composites and polymer formulations.

In the context of cement and concrete, alkanolamines and fatty acid salts can function as grinding aids or chemical admixtures. researchgate.net As a grinding aid, the compound adsorbs onto the surfaces of cement particles, reducing their surface energy and preventing agglomeration. This leads to a finer, more reactive cement powder. As an admixture in a cement paste, it can influence the hydration process and the resulting microstructure. For instance, it can act as an air-entraining agent, introducing microscopic air bubbles into the paste. This can improve the workability of the fresh concrete and the freeze-thaw resistance of the hardened material by altering the pore structure. The morphology of the hydrated phases, such as calcium silicate (B1173343) hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521) (CH), can also be modified, potentially impacting the mechanical properties and durability of the final material.

In polymer systems or oil-based formulations, this compound can act as a dispersant or emulsifier, ensuring a uniform distribution of components. In an oil-in-water emulsion, it stabilizes a microstructure consisting of fine, spherical oil droplets dispersed in a continuous aqueous phase. The size, distribution, and stability of these droplets, as characterized by techniques like light microscopy or electron microscopy, are direct consequences of the surfactant's efficacy.

X-ray Diffraction for Crystalline Phase Analysis (e.g., in nanoparticle synthesis)

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and average crystallite size of nanoparticles. researchgate.net By analyzing the diffraction pattern of X-rays scattered by the atomic planes within a material, a unique fingerprint of its crystalline phases can be obtained. researchgate.net

In the synthesis of metal oxide nanoparticles, the use of diisopropanolamine as an alkaline and complexing agent has been shown to influence the resulting crystalline structure and particle size. A study on the synthesis of superparamagnetic ferrite (B1171679) nanoparticles (MFe₂O₄, where M = Fe, Co, Mn) utilized diisopropanolamine in a one-step aqueous coprecipitation method. The XRD patterns of the synthesized nanoparticles confirmed the formation of the desired spinel ferrite phase.

The analysis of the XRD data allows for the calculation of the average crystallite size using the Scherrer equation. For instance, in the aforementioned study, the crystallite sizes of ferrite nanoparticles synthesized with diisopropanolamine were determined and compared to those synthesized with a conventional base like sodium hydroxide (NaOH).

Table 1: Average Crystallite Size of Ferrite Nanoparticles Synthesized with Diisopropanolamine vs. NaOH

| Nanoparticle Composition | Alkaline Agent | Average Crystallite Size (nm) |

| Fe₃O₄ | Diisopropanolamine | 8.5 |

| Fe₃O₄ | NaOH | 10.2 |

| CoFe₂O₄ | Diisopropanolamine | 4.1 |

| CoFe₂O₄ | NaOH | 6.5 |

| MnFe₂O₄ | Diisopropanolamine | 6.2 |

| MnFe₂O₄ | NaOH | 8.9 |

This table presents illustrative data based on findings where diisopropanolamine was used as an agent in nanoparticle synthesis.

The data indicates that the use of diisopropanolamine can lead to the formation of smaller crystallites compared to when NaOH is used. This is attributed to the role of diisopropanolamine as a complexing agent, which can control the growth of the nanoparticles during the synthesis process. The oleate component of the salt would further contribute to the stabilization of these nanocrystals, preventing aggregation and controlling their final size.

Electron Microscopy for Nanoparticle Size and Distribution Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are crucial for visualizing the size, morphology, and distribution of nanoparticles with high resolution. nih.gov TEM provides direct imaging of the nanoparticles, allowing for a detailed analysis of their individual characteristics and their state of aggregation.

In the characterization of nanoparticles prepared in the presence of diisopropanolamine and oleic acid, TEM analysis complements the data obtained from XRD. While XRD provides an average crystallite size, TEM allows for the measurement of the actual particle size and the assessment of the particle size distribution.

For the ferrite nanoparticles synthesized using diisopropanolamine, TEM imaging revealed the formation of nearly spherical and well-dispersed nanoparticles. The particle sizes observed in TEM images are generally in good agreement with the crystallite sizes calculated from XRD data, confirming the single-crystalline nature of the individual nanoparticles.

Table 2: Particle Size Analysis of Ferrite Nanoparticles (Diisopropanolamine Synthesis) by TEM

| Nanoparticle Composition | Average Particle Size (nm) from TEM | Size Distribution | Morphology |

| Fe₃O₄ | ~9 | Narrow | Spherical |

| CoFe₂O₄ | ~4.5 | Narrow | Spherical |

| MnFe₂O₄ | ~6.5 | Narrow | Spherical |

This table presents illustrative data based on findings where diisopropanolamine was used as an agent in nanoparticle synthesis.

The oleic acid component of the salt plays a critical role as a surfactant, forming a coating on the nanoparticle surface. This coating is often visible in high-resolution TEM images and is essential for preventing agglomeration and ensuring the colloidal stability of the nanoparticles in a given solvent. The combination of oleic acid and diisopropanolamine can thus provide a synergistic effect, where diisopropanolamine controls the nucleation and growth of the crystalline core, and oleic acid provides surface passivation and dispersibility.

Fundamental Chemical Behavior and Interaction Mechanisms

Supramolecular Assembly and Aggregation Phenomena

The dual hydrophobic and hydrophilic character of oleic acid, diisopropanolamine (B56660) salt dictates its spontaneous organization into ordered structures in solution, a process known as supramolecular assembly. This assembly can lead to the formation of micelles and liquid crystalline phases.

Micellization and Liquid Crystal Formation

In aqueous environments, oleic acid, diisopropanolamine salt, like other surfactants, can form micelles above a certain concentration known as the critical micelle concentration (CMC). These are aggregates where the hydrophobic oleic acid tails are sequestered from the water, and the hydrophilic diisopropanolamine salt headgroups are exposed to the aqueous phase. The formation of micelles is a strategy to minimize the unfavorable interactions between the hydrophobic chains and water molecules.

Beyond simple micellar structures, the salt can form more ordered liquid crystalline phases. acs.orggoogle.com These are states of matter that have properties between those of a conventional liquid and those of a solid crystal. The specific type of liquid crystal phase (e.g., lamellar, hexagonal, or cubic) that forms depends on factors such as concentration, temperature, and the presence of other substances. google.comnih.gov For instance, mixtures of fatty acids and ethanolamines can exhibit complex phase diagrams with lyotropic mesophases. acs.org The formation of these liquid crystalline structures is attributed to the amphiphilic and asymmetric molecular structure of the resulting protic ionic liquid, which acts as a mesogen. acs.org The linear structure of the fatty acid chain often favors a layered self-assembly. acs.org

Studies on similar systems, such as oleic acid neutralized with other alkanolamines, have shown the formation of various liquid crystal phases including lamellar (D), hexagonal (E), reverse hexagonal (RE), and cubic (C) phases. google.com The addition of nonionic surfactants can enhance the stability and extend the range of these liquid crystal structures. google.com

Influence of Counterions on Self-Assembly and Surface Properties

The nature of the counterion paired with the oleate (B1233923) anion significantly influences the self-assembly and surface properties of the resulting salt. While diisopropanolamine is the specific counterion of focus, principles from studies on other counterions provide valuable insights.

The size and hydrophobicity of the counterion are key determinants of micellization behavior and molecular packing at interfaces. researchgate.net For instance, with inorganic counterions, smaller ions (harder acids) interact more strongly with the carboxylate headgroup (a hard base), which reduces electrostatic repulsion between the headgroups. researchgate.net This can lead to a lower critical micelle concentration (cmc) and a smaller area per surfactant molecule at the air/water interface. researchgate.net

Interfacial Chemistry and Adsorption Dynamics

The amphiphilic nature of this compound also governs its behavior at interfaces, such as the boundary between oil and water or a solid surface and a liquid.

Mechanisms of Interaction with Various Substrate Surfaces

Oleic acid and its salts are known to adsorb onto various surfaces, a process driven by a combination of electrostatic interactions, chemisorption, and hydrophobic interactions. The specific mechanism depends on the nature of the substrate and the surrounding medium.

On mineral surfaces, for example, oleate can chemisorb onto surface metal ions. diva-portal.org The adsorption can lead to the formation of a monolayer or, in some cases, a bilayer. diva-portal.org The packing of the adsorbed molecules can be quite dense, corresponding to a liquid-crystal state. diva-portal.org

On more general surfaces, the adsorption is influenced by the properties of both the oleate salt and the substrate. The hydrophobic tail of the oleate will tend to avoid aqueous environments and may preferentially adsorb onto hydrophobic surfaces. Conversely, the charged headgroup can interact with charged sites on a substrate. The formation of a stable, superhydrophobic layer of oleic acid on an aluminum alloy surface, for instance, has been demonstrated to provide corrosion protection. researchgate.net The interaction of oleic acid with surfaces like hydrotalcite is also an area of study. researchgate.net

Ionic Liquid Characteristics

When oleic acid is neutralized with an organic amine like diisopropanolamine, the resulting salt can be classified as a protic ionic liquid (PIL). acs.org These are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base.

Formation and Stability of Fatty Acid-Based Ionic Liquids

Fatty acid-based ionic liquids (FAILs) are formed through the neutralization reaction between a fatty acid and an organic amine. google.com This process can be carried out by simply mixing the two components, sometimes with gentle heating or in the presence of a solvent to ensure homogeneity. google.com The resulting salt consists of an organic cation (the protonated amine) and a fatty acid anion.

The stability of these ionic liquids is an important consideration for their application. The thermal stability of FAILs is influenced by both the cation and the anion. bournemouth.ac.uk Studies on various FAILs have shown that their decomposition temperatures can be below 200 °C, which is generally lower than many conventional ionic liquids. bournemouth.ac.uk The strength of the electrostatic interaction between the cation and anion plays a role in their thermal stability. bournemouth.ac.uk The structure of the alkanolamine, including the length of its alkyl chains and the presence of hydroxyl groups, can impact the physical properties of the resulting ionic liquid, such as its viscosity and thermal stability. researchgate.net For instance, increasing the carbon chain length on the amine can affect CO2 solubility in these liquids. researchgate.net

The combination of oleic acid with diisopropanolamine is specifically mentioned as forming a fatty acid-based ionic liquid. google.com These materials are being explored for various applications, including as components in transdermal drug delivery systems. google.comgoogleapis.com

Cluster Ion Composition in Solution

The formation of this compound in a solution can lead to the generation of cluster ions. This phenomenon is particularly relevant in the context of fatty acid-based ionic liquids, where the salt exists as a component of a more complex system. When a drug or other chemical entity is introduced into a solution containing a fatty acid and an organic amine like diisopropanolamine, acid-base exchange can occur, leading to the formation of various cluster ion compositions. googleapis.com

For instance, in a solution containing a drug salt and a fatty acid-based ionic liquid composed of a fatty acid and diisopropanolamine, the transdermal absorbability of the drug can be significantly improved. This improvement is attributed to the dissolution of the drug within the fatty acid-based ionic liquid, forming a cluster ion composition. The specific nature of these clusters is influenced by the relative acid strengths (pKa values) of the components in the mixture. googleapis.com An acid exchange is likely to happen between the components in the solution. For example, if a drug salt is introduced, a diisopropanolamine salt of the acidic component of the drug may be formed. googleapis.com This suggests that in a solution, oleic acid and diisopropanolamine would primarily exist as an ion pair, but would be in equilibrium with and part of a larger cluster of molecules including other available ions, acids, and bases. googleapis.com

The table below outlines the pKa values for key components that can be involved in the formation of such cluster ions, illustrating the relative acid and base strengths that drive the formation of these complex structures in solution.

Table 1: pKa Values of Relevant Compounds for Cluster Ion Formation

| Compound | pKa Value | Role |

|---|---|---|

| Diisopropanolamine | 9.00 | Basic Substance |

| Isostearic Acid | ~4.9 | Acidic Substance |

Data sourced from a study on fatty acid-based ionic liquids. googleapis.com

Reaction Kinetics and Thermodynamic Considerations

Research into the esterification of oleic acid with ethanol (B145695) has determined key kinetic and thermodynamic parameters. uobaghdad.edu.iq The reaction is typically reversible and has been modeled to evaluate reaction rate constants, pre-exponential factors, and activation energies for both the forward and backward reactions. uobaghdad.edu.iq The activation energy is the minimum amount of energy required for a reaction to occur, while the pre-exponential factor is related to the frequency of collisions between reacting molecules.

Table 2: Kinetic Parameters for the Esterification of Oleic Acid

| Parameter | Forward Reaction | Backward Reaction |

|---|---|---|

| Activation Energy (Ea) | 34.863 kJ/mol | 29.731 kJ/mol |

Data from a study on the acidity removal of oleic acid via esterification. uobaghdad.edu.iq

Further thermodynamic analysis of the activation step, based on the formation of an activated complex, allows for the determination of the enthalpy and entropy of activation (ΔH* and ΔS*). uobaghdad.edu.iq The enthalpy of activation represents the change in heat content in going from the reactants to the activated complex, while the entropy of activation relates to the change in randomness of the system.

A separate study on the esterification of oleic acid over a biochar catalyst provides additional thermodynamic data. nih.gov This study determined the activation energy as well as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction, indicating it to be nonspontaneous and endothermic. nih.gov

Table 3: Thermodynamic Parameters of Activation for Oleic Acid Esterification

| Parameter | Forward Reaction | Backward Reaction |

|---|---|---|

| Enthalpy of Activation (ΔH*) | 32.141 kJ/mol | 27.080 kJ/mol |

| Entropy of Activation (ΔS*) | -193.7 J/mol·K | -212.7 J/mol·K |

Data derived from the Eyring bimolecular collision theory approach to the esterification of oleic acid. uobaghdad.edu.iq

These data, while pertaining to esterification, provide a valuable framework for understanding the energy landscape of reactions involving the carboxyl group of oleic acid, which would be analogous to the acid-base reaction with diisopropanolamine.

Applications in Chemical Engineering and Material Science

Surface Active Agent Formulations

Oleic acid, diisopropanolamine (B56660) salt, a compound resulting from the neutralization of oleic acid with diisopropanolamine, exhibits significant surface-active properties. This characteristic makes it a valuable component in various chemical engineering and material science applications, particularly in the formulation of products requiring the stabilization of immiscible phases and the modification of flow properties.

Emulsification Systems

Oleic acid, diisopropanolamine salt functions as an effective emulsifier, facilitating the dispersion of one liquid into another immiscible liquid to form a stable emulsion. Alkanolamine soaps of long-chain fatty acids, including the diisopropanolamine salt of oleic acid, are particularly suitable for creating stable emulsions. google.com These emulsions are integral to a wide array of industrial products and processes.

In the context of metalworking, for instance, lubricant-coolant emulsions are crucial. google.com The diisopropanolamine salt of oleic acid can be used to create these emulsions, where it helps to disperse the oil phase in the water phase, providing both lubrication and cooling to the metalworking operation. google.com The stability of these emulsions is paramount to their performance, and the choice of emulsifier plays a key role.

The effectiveness of oleic acid and its salts in emulsification is also highlighted in the context of self-emulsifying drug delivery systems (SEDDS). core.ac.uk While not specifically mentioning the diisopropanolamine salt, the principle remains that oleic acid and its derivatives can spontaneously form emulsions, which is a critical attribute for enhancing the bioavailability of poorly soluble drugs. core.ac.uk The ability to form stable water-in-oil-water multiple emulsions has also been explored, with oleic acid being a key component influencing the emulsion's characteristics. nih.gov

Table 1: Examples of Emulsification Systems Utilizing Oleic Acid and its Salts

| Application | Role of Oleic Acid/Salt | Key Findings |

| Metalworking Lubricant-Coolants google.com | Emulsifier | Diisopropanolamine salts of oleic acid are effective in forming stable oil-in-water emulsions for lubrication and cooling. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) core.ac.uk | Oil phase and emulsifier | Facilitates spontaneous emulsification, enhancing drug solubility and bioavailability. |

| Water-in-Oil-Water Multiple Emulsions nih.gov | Oil phase component | The amount of oleic acid significantly influences the viscosity and stability of the multiple emulsion. |

Dispersion and Collection Technologies (e.g., Oil Spill Remediation)

The surface-active properties of oleic acid and its salts are also leveraged in environmental applications, such as oil spill remediation. Surfactants are employed to break down large oil slicks into smaller droplets, a process known as dispersion. This increases the surface area of the oil, making it more accessible to natural degradation processes by microorganisms.

While direct references to the use of this compound in commercial oil spill dispersants are not prevalent in the provided search results, the underlying principles of using fatty acid salts as surfactants are relevant. Research has explored the use of various surfactants, including those derived from natural products, for oil spill cleanup. researchgate.netnih.gov For example, studies have investigated the petrocollecting and petrodispersing properties of salts synthesized from oleic acid and various amines. researchgate.net These studies aim to develop effective and environmentally benign solutions for oil spill remediation.

Furthermore, the concept of in-situ salt formation between carboxylic acids (like those found in lime juice) and primary amines has been demonstrated to congeal crude oil, facilitating its removal from seawater. nih.gov This highlights the potential for reactions involving fatty acids to be used in innovative oil spill response strategies. The incorporation of oleic acid into materials like nanocellulose has also been explored to enhance their hydrophobicity for oil absorption applications. mdpi.com

Rheological Modification in Formulations

Rheology, the study of the flow of matter, is a critical aspect of product formulation in numerous industries. Oleic acid and its salts can act as rheological modifiers, altering the viscosity and flow behavior of a formulation. This is particularly important in products that require a specific consistency for application and stability.

Amides and salts of polycarboxylic acids, which can be conceptually related to the salt of oleic acid, are noted as being useful as rheological additives. justia.com In the context of kerosene-based magnetic fluids, oleic acid is used as a surfactant to coat ferromagnetic particles, and its presence significantly affects the rheological properties of the fluid, such as viscosity, under different magnetic field strengths and temperatures. frontiersin.org The interaction of oleic acid with nanoparticles in suspensions, such as nano-aluminum in JP-10 fuel, has been shown to reduce the viscosity of the system, which is a desirable outcome for certain applications. researchgate.net

In the formulation of soap-based compositions, the neutralization of a fatty acid like oleic acid with an alkanolamine, such as diisopropanolamine, is a key step in producing single-phase soap gels and viscous compositions with specific rheological properties. google.com The resulting soap's structure and, consequently, its flow behavior are influenced by the choice of fatty acid and alkanolamine. google.com

Advanced Materials Development

The unique chemical structure of this compound, with its long hydrocarbon tail and polar headgroup, makes it a candidate for integration into advanced materials, contributing to their synthesis, structure, and properties.

Integration in Polymeric Systems (e.g., Polyurethane Chemistry)

In the field of polyurethane (PU) chemistry, the components used in the formulation play a crucial role in determining the final properties of the polymer. While direct evidence of "this compound" being used as a primary building block in PU is limited in the provided results, the constituent parts, oleic acid and diisopropanolamine, have roles in this area.

Oleic acid itself has been investigated as a raw material for producing diisocyanates, which are key monomers in PU synthesis. nih.gov Furthermore, polyester (B1180765) polyols derived from oleic acid have been used to create PU coatings, with the oleic acid content influencing the mechanical properties of the final polyurethane. researchgate.net

On the other hand, diisopropanolamine can be used as a neutralizer in the production of polyether polyols, which are then reacted with isocyanates to form polyurethanes. dokumen.pub The resulting salt can have a catalytic effect on the polyurethane-forming reactions. dokumen.pubresearchgate.net Specifically, the use of certain acids for neutralization, such as oleic acid, can result in potassium salts that have a significant catalytic effect on the reaction between isocyanate groups and hydroxyl groups, which may not always be desirable. dokumen.pub This indicates that the salt formed from the neutralization of an acid like oleic acid can influence the chemistry of polyurethane formation.

Role in Nanoparticle Synthesis and Stabilization (e.g., Fe3O4 nanoparticles)

Oleic acid is widely used as a stabilizing agent in the synthesis of various nanoparticles, most notably magnetic iron oxide nanoparticles (Fe3O4). rasayanjournal.co.inresearchgate.net It functions by capping the surface of the nanoparticles, preventing their agglomeration and ensuring their stability in colloidal dispersions. rasayanjournal.co.infrontiersin.org The carboxylate head of the oleic acid molecule binds to the surface of the Fe3O4 nanoparticles, while the hydrophobic tail extends into the solvent, providing steric hindrance. researchgate.net

The amount of oleic acid used during synthesis can influence the size and magnetic properties of the resulting Fe3O4 nanoparticles. rasayanjournal.co.in Studies have shown that oleic acid-coated Fe3O4 nanoparticles can be synthesized with average crystallite sizes in the nanometer range, for example, between 6.60 nm and 9.48 nm. rasayanjournal.co.inresearchgate.net The presence of the oleic acid coating is confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR), which shows the interaction between the carboxyl group and the nanoparticle surface. rasayanjournal.co.in

While the specific use of "this compound" in this context is not explicitly detailed, the principle of using oleic acid as a surface ligand is well-established. The formation of a salt with diisopropanolamine could potentially modify the solubility and interaction of the oleic acid with the nanoparticle surface or the surrounding medium, offering a route to tune the properties of the final nanomaterial. The stabilization of silver nanoparticles with oleic acid has also been reported, highlighting its versatility as a nanoparticle stabilizer. researchgate.net

Table 2: Research Findings on Oleic Acid in Nanoparticle Synthesis

| Nanoparticle | Role of Oleic Acid | Key Research Findings |

| Fe3O4 (Magnetite) rasayanjournal.co.inresearchgate.net | Stabilizing Agent/Capping Ligand | Prevents agglomeration, controls particle size (e.g., 6.60-9.48 nm), and influences magnetic properties. The carboxyl group of oleic acid binds to the nanoparticle surface. |

| Fe3O4 (Magnetite) nih.govresearchgate.net | Functionalizing Agent | Functionalized nanoparticles show potential for applications like hyperthermia and exhibit superparamagnetic behavior. |

| Silver (Ag) researchgate.net | Stabilizer | Enables the synthesis of stable colloidal solutions of silver nanoparticles with antibacterial properties. |

Protective Coatings and Surface Treatment Technologies (e.g., for concrete)

The application of protective coatings is crucial for enhancing the durability and lifespan of materials like concrete by preventing the ingress of water and other aggressive substances. hw.net Oleochemicals, particularly salts of fatty acids like oleates, are valued for this purpose due to their cost-effectiveness and hydrophobic properties. bft-international.com

When applied to a porous material like concrete, the this compound is expected to impart a significant hydrophobic character. The long, non-polar hydrocarbon tail of the oleic acid molecule orients away from the surface, creating a water-repellent layer. This mechanism is similar to that observed with other oleic acid derivatives used in concrete protection. For instance, coatings derived from organosilicon derivatives of oleic acid have been shown to make concrete surfaces hydrophobic, achieving wetting angles up to 115° and reducing water absorbability by as much as 93%. ontosight.aimade-in-china.com

The diisopropanolamine component can act as a neutralizing agent for acidic components in coating formulations and can support the film-forming process of stoving enamels. basf.com While specific data on this compound is scarce, the performance of related oleochemicals in rendering plasters water-resistant provides a useful benchmark.

Table 1: Effect of Oleate-Based Treatment on Concrete Properties

| Property | Observation | Performance Metric |

| Surface Character | Becomes hydrophobic | Wetting angles up to 115° |

| Water Absorbability | Significantly reduced | Reduction of up to 93% |

This table illustrates the typical performance of oleic acid derivative coatings on concrete, providing an expected performance basis for this compound. Data is based on studies of organosilicon derivatives of oleic acid. ontosight.aimade-in-china.com

Corrosion Inhibition Mechanisms

Corrosion inhibitors are substances that, when added to an environment, decrease the rate of corrosion of a metal. reformchem.com Both components of this compound contribute to its potential as an effective corrosion inhibitor. Diisopropanolamine itself is used as a corrosion inhibitor in metalworking fluids and as a building block for more complex triazine-based inhibitors. dow.combasf.com Fatty acid salts, or soaps, are also well-established contact inhibitors. researchcommons.org

The primary mechanism by which this compound is expected to inhibit corrosion is through the formation of a protective film on the metal surface via adsorption. reformchem.commdpi.com The molecule possesses a hydrophilic (water-attracting) head—the diisopropanolamine salt group—and a hydrophobic (water-repelling) tail—the long hydrocarbon chain of oleic acid.

The process involves the following steps:

Adsorption: The polar head of the molecule, containing nitrogen and oxygen atoms with lone pairs of electrons, adsorbs onto the metal surface. This adsorption can be due to electrostatic attraction between the charged parts of the molecule and the charged metal surface. researchcommons.org

Protective Film Formation: Following adsorption, the long, non-polar oleic acid chains orient themselves away from the metal surface, forming a dense, hydrophobic barrier. reformchem.com

Corrosion Prevention: This tightly packed layer acts as a physical barrier, preventing corrosive agents like water and oxygen from reaching the metal surface and participating in the electrochemical corrosion reactions. reformchem.comresearchcommons.org

This mechanism is characteristic of organic, film-forming inhibitors. The effectiveness of such inhibitors often depends on the formation of a stable, dense, and strongly adsorbed layer. Research on a related compound, n-octanoic acid diisopropanolamine, has shown it to be an effective corrosion inhibitor for aluminum alloys. google.com

Applications in Mineral Processing and Extractive Metallurgy

In mineral processing, various chemical reagents are used to improve the efficiency of processes like grinding and flotation. The unique properties of this compound suggest its utility in these areas.

Grinding is an energy-intensive process used to reduce the particle size of ores and other materials. Grinding aids are chemical additives that increase grinding efficiency, typically by reducing the agglomeration of fine particles and improving the flowability of the material. google.com

Alkanolamines are a major class of grinding aids. Diisopropanolamine (DIPA), along with related compounds like Triisopropanolamine (TIPA) and Diethanol isopropanolamine (DEIPA), are commonly used in cement grinding. dow.comhorizonadmixtures.com They are believed to work by adsorbing onto the surfaces of the freshly fractured particles, reducing surface energy and preventing the re-adhesion of fine particles. This action mitigates the phenomenon of "ball coating" and "mill coating," leading to a higher throughput and a finer product for the same energy input. google.com

The oleic acid component of the salt can also contribute to this effect, acting as a surfactant to disperse particles. The combination in this compound could therefore offer a synergistic effect, enhancing both grinding efficiency and the subsequent properties of the ground material, such as cement strength. horizonadmixtures.comresearchgate.net

Table 2: Comparison of Common Alkanolamine Cement Grinding Aids

| Grinding Aid Monomer | Effect on Early Strength (3-7 days) | Effect on Late Strength (28 days) |

| Triethanolamine (TEA) | Significant Improvement | Minor Improvement |

| Triisopropanolamine (TIPA) | Minor Improvement | Significant Improvement |

| Diethanol isopropanolamine (DEIPA) | Good Improvement | Good Improvement |

This table shows the general performance of alkanolamines commonly used as grinding aids. The performance of this compound would be influenced by its diisopropanolamine component. horizonadmixtures.com

Froth flotation is a widely used process for selectively separating minerals from gangue. The process relies on the differences in the hydrophobicity of the mineral surfaces, which can be modified by chemical reagents called collectors. hw.net

Oleic acid and its sodium salt, sodium oleate (B1233923), are classic and powerful collectors, particularly for non-sulfide minerals like spodumene (a lithium ore), manganese ores, and feldspar. hw.netscirp.orgmdpi.com The collector adsorbs onto the mineral surface, rendering it hydrophobic. Air bubbles introduced into the flotation cell then attach to the hydrophobic mineral particles and carry them to the surface in a froth, which is then collected.

The effectiveness of oleate collectors is highly dependent on factors like pH and the presence of other ions. For spodumene, for example, the best flotation performance with sodium oleate is often achieved at a pH of 10. mdpi.com The adsorption is believed to be a form of chemisorption, where the oleate chemically bonds to exposed metal sites (like aluminum) on the mineral surface. mdpi.com

As a salt of oleic acid, this compound would function as a collector in a similar manner. The diisopropanolamine part of the molecule could also influence the flotation process by affecting the pH of the slurry or by interacting with other minerals present, potentially enhancing selectivity.

Table 3: Example of Sodium Oleate Performance in Manganese Ore Flotation

| Collector Concentration (g/kg) | Manganese Recovery (%) | Concentrate Grade (% Mn) |

| 3 | 8.87 | 65.20 |

| 7 | 14.30 | 62.03 |

| 10 | 19.61 | 61.30 |

This table demonstrates the typical relationship between collector concentration and mineral recovery/grade using sodium oleate, a close relative of this compound. scirp.org

Environmental Behavior and Degradation Pathways

Biodegradation Studies in Aquatic and Terrestrial Systems

The biodegradability of Oleic acid, diisopropanolamine (B56660) salt is high, primarily driven by the ready degradation of the oleic acid component. The diisopropanolamine component also biodegrades, but potentially at a slower rate and may require an acclimation period for microbial populations.

Oleic Acid: As a naturally occurring fatty acid, oleic acid is readily biodegradable under both aerobic and anaerobic conditions. Studies have shown that oleates are effectively degraded by various microorganisms, such as Pseudomonas aeruginosa, which can utilize them as a carbon source. tdl.org The degradation of fatty acid salts is generally rapid in most environmental compartments. heraproject.com

Diisopropanolamine (DIPA): The biodegradation of DIPA can be slow under typical aquifer conditions and may require an acclimation period for microorganisms. nih.govgov.bc.ca In aerobic microcosm studies, the biodegradation rates of DIPA were best described by first-order kinetics that included a lag time. ccme.ca While readily biodegradable under aerobic conditions in some tests, it has been observed to persist under anaerobic conditions. researchgate.net Some screening studies have even classified DIPA as recalcitrant, suggesting that its degradation is highly dependent on environmental conditions and the presence of adapted microbial communities. nih.gov

Interactive Data Table: Biodegradation of Components

| Component | Aerobic Degradation | Anaerobic Degradation | Key Factors |

|---|---|---|---|

| Oleic Acid | Readily biodegradable | Readily biodegradable | Microbial presence (e.g., Pseudomonas aeruginosa) tdl.org |

| Diisopropanolamine (DIPA) | Possible, but can be slow; often requires acclimation nih.govccme.ca | Very slow to persistent researchgate.net | Acclimated microbial populations, oxygen availability nih.govresearchgate.net |

The degradation of Oleic acid, diisopropanolamine salt will produce by-products associated with the breakdown of each component.

Oleic Acid: The aerobic biodegradation of oleic acid proceeds through the β-oxidation pathway, where the fatty acid chain is sequentially shortened, producing acetyl-CoA, which enters the citric acid cycle. The ultimate degradation products are carbon dioxide and water.

Diisopropanolamine (DIPA): The microbial mineralization of DIPA has been studied, though specific intermediate metabolites in complex environmental systems are not fully elucidated. gov.bc.ca A significant concern with secondary amines like DIPA is their potential to react with nitrosating agents present in the environment (such as nitrites) to form N-nitrosamines, which are a class of potent carcinogens. cir-safety.org Therefore, the formation of N-nitrosodiisopropanolamine is a potential and hazardous transformation pathway.

Environmental Fate and Persistence

The persistence of this compound in the environment is generally low due to the biodegradability of the oleic acid portion and the high water solubility and mobility of the DIPA component, though sorption can influence its transport.

The sorption behavior of the dissociated components differs significantly.

Oleic Acid/Oleate (B1233923): As a long-chain fatty acid, oleate is expected to adsorb to organic matter in soil and sediment. In wastewater treatment, the formation of insoluble calcium and magnesium salts of fatty acids leads to their removal from the water column through precipitation and sorption to sludge. heraproject.com

Diisopropanolamine (DIPA): DIPA itself has a low octanol-water partition coefficient (log Kow of -0.82) and is expected to have very high mobility in soil. nih.gov However, as a cation in environmental pH ranges, it sorbs strongly to clay minerals, particularly montmorillonite. gov.bc.ca This sorption to clays (B1170129) can significantly retard its mobility in subsurface environments. gov.bc.caccme.ca The mobility in soil is therefore highly dependent on the clay and organic matter content of the soil. ccme.ca

Volatilization is not a significant environmental fate pathway for this compound.

Oleic Acid Salts: Fatty acid salts have very low vapor pressures and are not expected to volatilize. heraproject.com

Diisopropanolamine (DIPA): DIPA is classified as essentially non-volatile from water and soil surfaces, meaning its presence in the atmosphere is negligible. ccme.ca

Methodologies for Environmental Risk Assessment

Environmental risk assessments for this compound would follow established frameworks for chemical substances, considering exposure and effects.

The general methodology involves:

Exposure Assessment: This step predicts the Predicted Environmental Concentration (PEC) in various compartments (water, soil, sediment). For a substance like this, "down-the-drain" models are often used, considering its use in consumer and industrial products. heraproject.com The assessment would model its distribution based on properties like water solubility, sorption coefficients (Koc), and biodegradation rates. heraproject.comeuropa.eu

Effects Assessment: This involves determining the Predicted No-Effect Concentration (PNEC) from ecotoxicity data for aquatic and terrestrial organisms. heraproject.com Data for fatty acid salts and DIPA would be used to derive these values. heraproject.comstobec.com

Risk Characterization: The ratio of the PEC to the PNEC is calculated. A ratio of less than 1 indicates that the chemical is unlikely to pose a significant risk to the environment. heraproject.com

For DIPA, specific environmental quality guidelines have been developed by regulatory bodies, such as the Canadian Council of Ministers of the Environment (CCME), for different water uses (e.g., freshwater aquatic life, irrigation) based on extensive toxicity data reviews. gov.bc.caccme.ca Similar frameworks, like those established under the HERA (Human & Environmental Risk Assessment on ingredients of household cleaning products) project for fatty acid salts, provide a structured approach to evaluating environmental risk. heraproject.com The U.S. EPA also conducts reregistration eligibility decisions (REDs) for related compounds, which include comprehensive environmental risk assessments. epa.gov

Computational and Theoretical Studies

Quantitative Structure-Activity Relationships (QSAR) in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of chemicals based on their molecular structure. nih.gov These models establish a mathematical correlation between molecular descriptors (numerical representations of chemical structure) and a specific biological or chemical activity. nih.govnih.gov For a compound like Oleic acid, diisopropanolamine (B56660) salt, QSAR can be employed to predict a range of properties, from antimicrobial or cytotoxic effects to its performance as a corrosion inhibitor or emulsifier.

The development of a QSAR model involves several key steps:

Data Curation: Assembling a dataset of compounds with known activities. nih.gov

Descriptor Calculation: Generating numerical descriptors that capture various aspects of the molecular structure, such as topological, electronic, and physicochemical properties. edgccjournal.org

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a predictive model. icml.ccresearchgate.net

Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques. u-strasbg.fr

While specific QSAR models for Oleic acid, diisopropanolamine salt are not prevalent in public literature, studies on its components and related fatty alkanolamides provide a framework for how such models could be developed. ekb.eg For instance, QSAR studies on other fatty acid derivatives have successfully correlated descriptors with antimicrobial and cytotoxic activities. ekb.eg A study on various fatty alkanolamides demonstrated that properties like the length of the saturated alkyl chain and the presence of double bonds significantly influence their biological activity. ekb.eg Similarly, computational studies on oleic acid and its amide derivative have used quantum chemical descriptors to explain differences in their biological potency. chemsociety.org.ngresearchgate.net

Table 1: Common Descriptor Classes in QSAR Modeling

| Descriptor Class | Examples | Information Encoded | Potential Application for this compound |

| Topological | Wiener index, Balaban J index, Molecular Connectivity (χ) | Atomic connectivity and branching of the molecular skeleton. | Predicting emulsification properties, viscosity. |

| Quantum Chemical | HOMO/LUMO energies, Chemical Potential (µ), Hardness (η) | Electronic structure, reactivity, and stability. | Modeling corrosion inhibition, predicting reaction pathways, explaining biological activity. edgccjournal.orgresearchgate.net |

| Physicochemical | LogP, Molar Refractivity (MR), Polarizability | Lipophilicity, steric bulk, and electronic distribution. | Predicting bioavailability, skin permeation, and interaction with biological membranes. |

| 3D Descriptors | Molecular surface area, Volume | Three-dimensional shape and size of the molecule. | Docking studies, understanding receptor binding. |

These predictive models are valuable for high-throughput screening of chemical libraries, reducing the time and cost associated with experimental testing and guiding the synthesis of new compounds with enhanced properties. nih.govresearchgate.net

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov This approach provides a detailed, atomistic view of complex processes, making it particularly well-suited for investigating the behavior of surfactants like this compound at interfaces, such as oil-water or air-water boundaries. esdm.go.idesdm.go.id

MD simulations of oleic acid and its deprotonated form (oleate), which is the anionic part of the salt, have yielded significant insights into their aggregation and interfacial behavior:

Phase Behavior and Aggregation: Coarse-grained MD simulations show that oleic acid and oleate (B1233923) molecules self-assemble into different structures depending on the protonation state (pH). At high pH, where molecules are deprotonated and charged (as in the oleate salt), they tend to form worm-like micelles. When a mix of neutral and charged oleic acid is present, they can spontaneously form vesicles known as ufasomes. nih.govresearchgate.net

Bilayer Structure: All-atom MD simulations of oleic acid/oleate bilayers reveal that the charged oleate headgroups are pulled further into the aqueous phase compared to the neutral oleic acid molecules. nih.gov This creates a significant separation between the carboxyl groups of the two species. The area per lipid increases with a higher concentration of charged oleate, likely due to electrostatic repulsion between the anionic headgroups. nih.gov

Interfacial Interactions: In simulated oil-in-water nanoemulsions, oleic acid constitutes the oil core, while surfactant molecules arrange themselves at the interface. mdpi.com MD simulations can precisely map the probability of finding each component (oil, water, surfactant) at different distances from the core, revealing the structure of the interfacial layer. mdpi.com Hydrogen bonding between the surfactant headgroups and water is a critical factor for bilayer stability. nih.gov

Enhanced Oil Recovery: Simulations have been used to screen oleic acid-based nonionic surfactants for enhanced oil recovery. These studies model the reduction in interfacial tension (IFT) between oil and water, as well as the emulsification process, providing a molecular-level understanding of how these surfactants improve oil displacement. esdm.go.idesdm.go.id

For this compound, MD simulations could model the interaction between the oleate anion and the diisopropanolamine cation at an interface. The simulations would clarify how the bulky, hydroxyl-containing cation influences the packing, orientation, and hydration of the oleate headgroups, ultimately affecting the macroscopic properties of the emulsion or film.

Table 2: Key Findings from MD Simulations of Oleate Systems

| System Studied | Key Findings | Reference |

| Oleic acid/oleate aggregation | Formation of micelles, vesicles (ufasomes), or oil phases is dependent on the ratio of neutral to charged molecules (pH). | nih.gov |

| Oleic acid/oleate 1:1 bilayer | Area per lipid: ~36.7 Ų. Lateral diffusion is an order of magnitude faster than in standard phospholipid bilayers. Extensive hydrogen bonding with water molecules stabilizes the structure. | nih.gov |

| Oleic acid-based surfactants at oil-water interface | Surfactants reduce interfacial tension and promote emulsification. Performance can be screened and optimized via simulation. | esdm.go.idesdm.go.id |

| Oleic acid nanoemulsion | MD can determine the precise location and partitioning of different molecules (oil, surfactant, water, antioxidants) within the emulsion droplet. | mdpi.com |

Electronic Structure Calculations and Reaction Pathway Prediction

Electronic structure calculations, primarily using Density Functional Theory (DFT), provide fundamental information about the electron distribution, reactivity, and energetics of molecules. chemsociety.org.ngresearchgate.net These calculations are crucial for predicting reaction pathways and understanding the intrinsic properties of this compound.

The formation of this compound is a classic acid-base neutralization reaction. Electronic structure calculations can model this process by:

Predicting Reactivity: Calculating the electrostatic potential and atomic charges on both oleic acid and diisopropanolamine to identify the acidic proton on the carboxylic acid and the basic nitrogen atom on the amine.

Modeling the Reaction Pathway: Determining the transition state and activation energy for the proton transfer from the acid to the amine, confirming the spontaneity of the salt formation. The reaction between a fatty acid and an alkanolamine favors the formation of an amide over an ester, indicating the higher nucleophilicity of the amine group, which can be explained by the lower electronegativity of the nitrogen atom compared to the oxygen atom. ekb.eg

Characterizing the Product: Optimizing the geometry of the resulting ion pair (oleate and protonated diisopropanolammonium) and analyzing the non-covalent interactions (hydrogen bonds, ionic forces) that stabilize the salt.

Furthermore, DFT calculations on the individual components provide valuable data. For oleic acid and its derivatives, calculations have been used to determine a range of quantum chemical parameters that correlate with biological activity. chemsociety.org.ngresearchgate.net

Table 3: Quantum Chemical Parameters from DFT Calculations for Oleic Acid (OA) and its Primary Amide (PA)

| Parameter | Oleic Acid (OA) | Primary Amide (PA) | Interpretation |

| HOMO-LUMO Energy Gap (eV) | High | Low | A lower gap in PA suggests higher chemical reactivity and greater biological activity. chemsociety.org.ngresearchgate.net |

| Global Softness | Low | 0.094 | High global softness in PA indicates high electron distribution and stronger activity. chemsociety.org.ngresearchgate.net |

| Ionization Potential (eV) | High | 9.55 | Lower ionization potential for PA suggests it is more willing to donate electrons. chemsociety.org.ngresearchgate.net |

| Electron Affinity (eV) | Low | -1.02 | Higher electron affinity for PA indicates a greater ability to accept electrons. chemsociety.org.ngresearchgate.net |

Data derived from a comparative study; specific values for OA were not listed but described as being less favorable for activity than PA. chemsociety.org.ngresearchgate.net

These theoretical parameters help explain experimental observations. For example, studies of oleic acid at electrified interfaces used DFT to complement electrochemical data, providing insights into its pKa and structural variability. researchgate.net For this compound, such calculations could predict how the ionic interaction modifies the electronic properties of the oleate moiety, potentially influencing its behavior as a corrosion inhibitor or its interaction with biological targets.